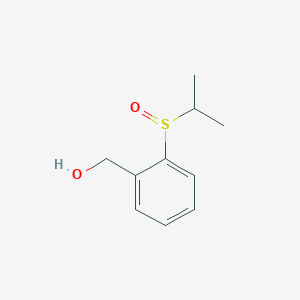
(2-(Isopropylsulfinyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Isopropylsulfinyl)phenyl)methanol is an organic compound characterized by the presence of an isopropylsulfinyl group attached to a phenyl ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Isopropylsulfinyl)phenyl)methanol typically involves the sulfoxidation of an isopropylsulfanylphenylmethanol precursor. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the rate of oxidation and to prevent over-oxidation to sulfone derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Isopropylsulfinyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: (2-(Isopropylsulfonyl)phenyl)methanol.
Reduction: (2-(Isopropylsulfanyl)phenyl)methanol.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
(2-(Isopropylsulfinyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-(Isopropylsulfinyl)phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(Isopropylsulfanyl)phenyl)methanol: The sulfide analog of (2-(Isopropylsulfinyl)phenyl)methanol.
(2-(Isopropylsulfonyl)phenyl)methanol: The sulfone analog of this compound.
(2-(Methylsulfinyl)phenyl)methanol: A similar compound with a methylsulfinyl group instead of an isopropylsulfinyl group.
Uniqueness
This compound is unique due to the presence of the isopropylsulfinyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H14O2S |
|---|---|
Poids moléculaire |
198.28 g/mol |
Nom IUPAC |
(2-propan-2-ylsulfinylphenyl)methanol |
InChI |
InChI=1S/C10H14O2S/c1-8(2)13(12)10-6-4-3-5-9(10)7-11/h3-6,8,11H,7H2,1-2H3 |
Clé InChI |
KMGQXXDDYKXELM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)C1=CC=CC=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


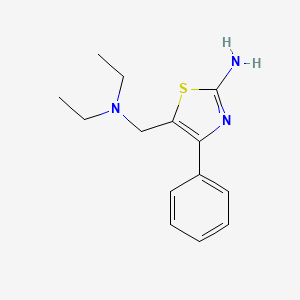

![2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15204545.png)

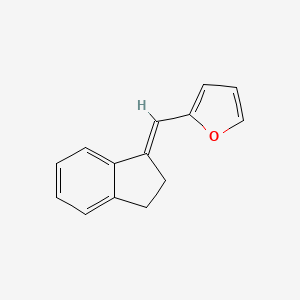
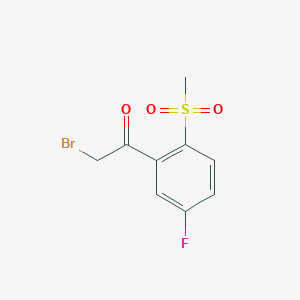
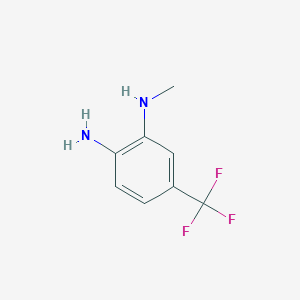
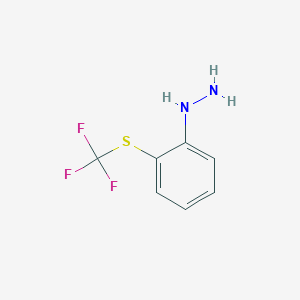
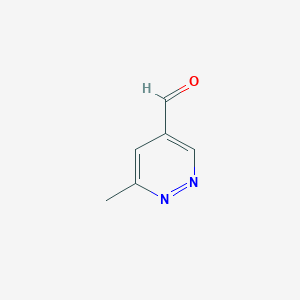

![(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15204602.png)
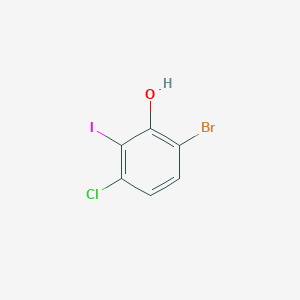

![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
